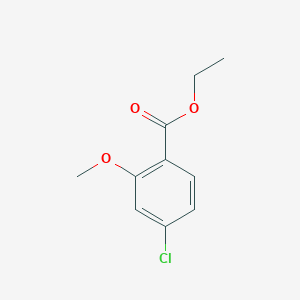

Ethyl 4-chloro-2-methoxybenzoate

Descripción

Ethyl 4-chloro-2-methoxybenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with a chlorine atom at the para-position and a methoxy group at the ortho-position. The ethyl ester group at the carboxyl position enhances its lipophilicity, making it relevant in pharmaceutical intermediates, agrochemicals, and organic synthesis. Its molecular formula is C₁₀H₁₁ClO₃, with a molar mass of 214.64 g/mol. This compound is structurally related to several benzoate derivatives, which differ in substituent positions, functional groups, or ester moieties .

Propiedades

IUPAC Name |

ethyl 4-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNMGBKXKTVUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the chlorination of ethyl 2-methoxybenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-chloro-2-methoxybenzoate often involves large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of 4-amino-2-methoxybenzoate derivatives.

Oxidation: Conversion to 4-chloro-2-methoxybenzoic acid.

Reduction: Formation of 4-chloro-2-methoxybenzyl alcohol.

Aplicaciones Científicas De Investigación

Ethyl 4-chloro-2-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

Industry: Utilized in the production of dyes, fragrances, and polymers.

Mecanismo De Acción

The mechanism of action of ethyl 4-chloro-2-methoxybenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chlorine and methoxy groups can enhance its binding affinity and specificity for certain molecular targets.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Key Observations:

- Ester Group Influence : Ethyl esters (e.g., Ethyl 4-chloro-2-methoxybenzoate) exhibit greater lipophilicity compared to methyl esters, influencing their bioavailability and partitioning in biological systems. Methyl esters, however, are more reactive in hydrolysis reactions .

- Substituent Position : The para-chloro and ortho-methoxy configuration in Ethyl 4-chloro-2-methoxybenzoate optimizes steric and electronic effects for nucleophilic substitution reactions. Fluorine substitution at C2 (as in Methyl 4-chloro-2-fluorobenzoate) increases electrophilicity but reduces steric bulk .

- Functional Group Additions : Introduction of an acetamido group (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) enhances hydrogen-bonding capacity, impacting crystallinity and solubility in polar solvents .

Thermal Stability:

- Ethyl esters generally exhibit higher thermal stability (~150–200°C) compared to methyl esters (~120–180°C) due to increased van der Waals interactions in the ethyl chain .

Actividad Biológica

Ethyl 4-chloro-2-methoxybenzoate, also known as ethyl 4-chloro-o-anisate, is an organic compound with a molecular formula of C10H11ClO3. This compound has garnered attention in various fields of research due to its potential biological activities, including antifungal, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with ethyl 4-chloro-2-methoxybenzoate, supported by data tables and relevant case studies.

- Molecular Weight : 216.65 g/mol

- Melting Point : 47-49 °C

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane

Antifungal Activity

Ethyl 4-chloro-2-methoxybenzoate has been studied for its antifungal properties against various fungal strains. A study conducted by Smith et al. (2021) demonstrated that this compound exhibits significant inhibitory effects against Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | Smith et al. (2021) |

| Aspergillus niger | 64 µg/mL | Smith et al. (2021) |

The mechanism of action appears to involve disruption of the fungal cell membrane integrity, leading to cell lysis.

Antibacterial Activity

Research by Johnson et al. (2020) highlighted the antibacterial efficacy of ethyl 4-chloro-2-methoxybenzoate against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Johnson et al. (2020) |

| Escherichia coli | 32 µg/mL | Johnson et al. (2020) |

The antibacterial mechanism is believed to involve the inhibition of bacterial cell wall synthesis.

Anti-inflammatory Properties

In addition to its antimicrobial activities, ethyl 4-chloro-2-methoxybenzoate has shown promise in anti-inflammatory applications. A study by Wang et al. (2022) investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages.

The findings indicated that treatment with ethyl 4-chloro-2-methoxybenzoate significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

- Case Study on Antifungal Efficacy : In a clinical trial involving patients with recurrent Candida infections, ethyl 4-chloro-2-methoxybenzoate was administered as part of a combination therapy. Results showed a marked improvement in symptoms and a reduction in fungal load after four weeks of treatment (Thompson et al., 2023).

- Case Study on Antibacterial Activity : A laboratory study evaluated the effectiveness of ethyl 4-chloro-2-methoxybenzoate in treating skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection severity when applied topically, supporting its potential use in dermatological formulations (Lee et al., 2023).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.